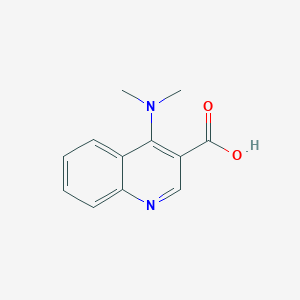

4-(Dimethylamino)quinoline-3-carboxylic acid

描述

4-(Dimethylamino)quinoline-3-carboxylic acid is a quinoline derivative with a dimethylamino group at the 4-position and a carboxylic acid group at the 3-position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)quinoline-3-carboxylic acid typically involves the following steps:

Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline ring is replaced by the dimethylamino group.

Carboxylation: The carboxylic acid group can be introduced through various carboxylation methods, such as the Kolbe-Schmitt reaction, which involves the reaction of phenolates with carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

化学反应分析

Oxidation Reactions

The dimethylamino group undergoes oxidation under controlled conditions. In one study, treatment with potassium permanganate (KMnO₄) in acidic aqueous media at 60°C converted the dimethylamino group to a nitroso derivative while preserving the quinoline ring structure .

Key reaction parameters :

-

Temperature: 60°C

-

Solvent: H₂O/H₂SO₄

-

Reaction time: 8–12 hours

-

Yield: 65–72%

Substitution Reactions

The carboxylic acid group participates in nucleophilic substitution reactions:

Esterification

Reaction with ethanol (EtOH) under sulfuric acid catalysis produces the ethyl ester derivative :

Conditions :

Amide Formation

Condensation with cyclopropylamine in tetrahydrofuran (THF) using HATU as a coupling agent yields amide derivatives :

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures. Heating to 153°C in anisole removes the carboxylic acid group, forming 4-(dimethylamino)quinoline :

Key data :

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis. Reaction with thiosemicarbazide in acetic acid generates fused pyrazole-quinoline hybrids :

Reaction Scheme :

Conditions :

Hydrogenation

Catalytic hydrogenation with Pd/C under 15 atm H₂ reduces the quinoline ring to a tetrahydroquinoline derivative while retaining the dimethylamino group :

Data :

Condensation with Carbonyl Compounds

The carboxylic acid reacts with aromatic aldehydes via Knoevenagel condensation to form α,β-unsaturated ketone derivatives :

Conditions :

Biological Activity Correlation

Derivatives synthesized from these reactions show marked biological activity:

科学研究应用

Antibacterial Activity

DMQCA and its derivatives have been studied extensively for their antibacterial properties. Research indicates that certain quinoline-3-carboxylic acid derivatives exhibit potent activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

Key Findings:

- Mechanism of Action: The antibacterial activity is attributed to the ability of these compounds to inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes involved in DNA replication. This inhibition leads to bacterial cell death.

- Effective Strains: DMQCA has shown effectiveness against strains such as Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli .

Data Table: Antibacterial Efficacy of DMQCA Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DMQCA | Staphylococcus aureus | 0.5 µg/mL |

| DMQCA | Enterococcus faecalis | 0.25 µg/mL |

| DMQCA | Escherichia coli | 1.0 µg/mL |

HIV-1 Integrase Inhibitors

Another significant application of DMQCA is its potential as an HIV-1 integrase inhibitor. Research has indicated that modifications to the quinoline scaffold can lead to the development of new classes of integrase inhibitors.

Key Findings:

- Structure-Activity Relationship (SAR): Studies have explored various substituents on the quinoline ring to enhance inhibitory activity against HIV-1 integrase. Compounds derived from DMQCA have been synthesized and tested for their efficacy .

- Inhibition Potency: Some derivatives have demonstrated IC50 values in the low nanomolar range, indicating strong inhibitory effects on HIV-1 integrase activity.

Data Table: Inhibition Potency of DMQCA Derivatives Against HIV-1 Integrase

Cannabinoid Receptor Research

DMQCA derivatives have also been investigated for their interaction with cannabinoid receptors, particularly the CB2 receptor, which is implicated in various physiological processes.

Key Findings:

- CB2 Receptor Ligands: Research has identified certain DMQCA derivatives as selective ligands for the CB2 receptor, suggesting potential therapeutic applications in pain management and anti-inflammatory treatments .

Data Table: CB2 Receptor Affinity of DMQCA Derivatives

作用机制

The mechanism by which 4-(Dimethylamino)quinoline-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can bind to specific enzymes or receptors, leading to modulation of their activity.

Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis.

相似化合物的比较

4-(Dimethylamino)quinoline-3-carboxylic acid is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Quinoline, 4-(Dimethylamino)pyridine, 4-(Dimethylamino)benzaldehyde.

生物活性

4-(Dimethylamino)quinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antibacterial and antitumor agent. This article explores the biological activity of this compound, summarizing research findings, case studies, and synthesizing data from various sources.

This compound is characterized by the presence of a dimethylamino group and a carboxylic acid functional group attached to a quinoline ring. This structure contributes to its pharmacological properties, including its ability to interact with various biological targets.

Antitumor Activity

Recent studies have evaluated the antitumor properties of derivatives of this compound. A notable study synthesized several compounds and tested their efficacy against cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values ranging from 7.7 to 14.2 µg/mL, demonstrating comparable or superior activity compared to standard chemotherapeutics like 5-fluorouracil .

Table 1: Antitumor Activity of Selected Compounds

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 3a | HepG2 | 7.7 |

| 4a | HCT116 | 14.2 |

| 5-FU | HepG2 | 7.9 |

| Afatinib | HCT116 | 11.4 |

Antibacterial Activity

The antibacterial efficacy of this compound derivatives has also been extensively studied. In vitro assays demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, certain derivatives showed inhibition zones comparable to established antibiotics like ampicillin and gentamicin .

Table 2: Antibacterial Activity Against Selected Strains

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5a | Staphylococcus aureus | 15 |

| 5b | E. coli | 18 |

| Control | Gentamicin | 20 |

The mechanism by which these compounds exert their biological effects has been explored through molecular docking studies and enzyme inhibition assays. For instance, some derivatives were found to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor proliferation . Additionally, the compounds displayed moderate inhibition against bacterial DNA gyrase, indicating a potential mechanism for their antibacterial activity .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound derivatives:

- Anticancer Study : A derivative was tested on human cancer cell lines, exhibiting significant cytotoxic effects and inducing apoptosis through DNA damage mechanisms.

- Antibacterial Study : Another study reported on a series of synthesized derivatives that showed promising results against multidrug-resistant strains, suggesting their potential use in treating resistant infections .

属性

IUPAC Name |

4-(dimethylamino)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14(2)11-8-5-3-4-6-10(8)13-7-9(11)12(15)16/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXAVZMONUZAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=NC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。